molecular formula C21H24N2O3 B1675000 Lochnericine CAS No. 72058-36-7

Lochnericine

Katalognummer B1675000
CAS-Nummer: 72058-36-7
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: AUVZFRDLRJQTQF-MCUYSKAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lochnericine is a major monoterpene indole alkaloid found in the roots of Catharanthus roseus and also present in Tabernaemontana divaricata . It is an Aspidosperma alkaloid with the molecular formula C21H24N2O3 .


Synthesis Analysis

Lochnericine is derived from the stereoselective epoxidation of carbons 6 and 7 of tabersonine . Two highly conserved P450s, tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2), have been identified to efficiently catalyze this epoxidation .


Molecular Structure Analysis

The molecular structure of Lochnericine is characterized by a unique arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The IUPAC name for Lochnericine is methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate .


Chemical Reactions Analysis

Lochnericine is formed from the stereoselective C6,C7-epoxidation of tabersonine and can be metabolized further to generate other complex MIAs . The enzymes responsible for its downstream modifications have been characterized .


Physical And Chemical Properties Analysis

Lochnericine has a molecular weight of 352.4 g/mol . It is a monoterpenoid indole alkaloid, an organic heterohexacyclic compound, a methyl ester, an epoxide, and an Aspidosperma alkaloid .

Wissenschaftliche Forschungsanwendungen

Biosynthesis in Catharanthus roseus

Lochnericine is a major monoterpene indole alkaloid found in the roots of Madagascar periwinkle (Catharanthus roseus). It is derived from the stereoselective epoxidation of tabersonine and can lead to the formation of other complex alkaloids. The discovery of two cytochrome P450 enzymes, named tabersonine 6,7-epoxidases isoforms 1 and 2 (TEX1 and TEX2), has been crucial for understanding the biosynthesis of lochnericine. These enzymes catalyze the first step in the pathway leading to the production of lochnericine and potentially other pharmacologically relevant derivatives. This finding opens new avenues for metabolic engineering aimed at producing lochnericine and its derivatives in yeast, highlighting its importance for pharmaceutical research Carqueijeiro et al., 2018.

Interaction with Proteins

Research on lochnericine's interaction with bovine serum albumin (BSA) provides insights into its potential pharmacokinetic behaviors. Spectroscopy studies have shown that lochnericine can induce structural changes in BSA, altering its secondary structure. These interactions are critical for understanding how lochnericine might behave in biological systems, including its distribution, metabolism, and excretion processes Wang et al., 2015.

Anti-Cancer Potential

Lochnericine has been identified as a potential inhibitor of non-small cell lung cancer (NSCLC). Computational studies have suggested that lochnericine shows promise in inhibiting targeted proteins associated with NSCLC. Molecular docking and dynamic simulation studies have demonstrated lochnericine's capacity to bind to and potentially inhibit proteins critical for cancer cell proliferation. This bioactivity, coupled with anti-proliferative effects observed in cell-based assays, underscores lochnericine's potential as a candidate for lung cancer therapy Kirubhanand et al., 2023.

Enzyme Inhibition for Therapeutic Applications

The inhibitory effects of lochnericine derivatives on specific cancer-related proteins have been explored, highlighting its therapeutic potential. Studies on the isolated compound 19-hydroxy lochnericine revealed significant interactions with key proteins involved in cancer and diabetes, suggesting its utility in treating these diseases Retna et al., 2016.

Alkaloid Production Enhancement

Research into the biotransformation of tabersonine in Catharanthus roseus cell cultures has shed light on the metabolic pathways leading to lochnericine and other alkaloids. Understanding these pathways allows for the manipulation of conditions to enhance the production of lochnericine, which is crucial for its commercial and therapeutic applications Furuya et al., 1992.

Eigenschaften

IUPAC Name

methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-20-10-12(18(24)25-2)16-21(13-6-4-5-7-14(13)22-16)8-9-23(19(20)21)11-15-17(20)26-15/h4-7,15,17,19,22H,3,8-11H2,1-2H3/t15-,17-,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVZFRDLRJQTQF-KXEYLTKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC=CC=C6N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC=CC=C6N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lochnericine

CAS RN

72058-36-7
Record name Lochnericine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072058367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOCHNERICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY97J4B4AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lochnericine
Reactant of Route 2
Lochnericine
Reactant of Route 3
Lochnericine
Reactant of Route 4
Lochnericine
Reactant of Route 5
Lochnericine
Reactant of Route 6
Lochnericine

Citations

For This Compound
588
Citations
I Carqueijeiro, S Brown, K Chung, TT Dang… - Plant …, 2018 - academic.oup.com
… lochnericine biosynthesis throughout the plant, as supported by the presence of lochnericine … These results lay the groundwork for the metabolic engineering of tabersonine/lochnericine …
Number of citations: 41 academic.oup.com
Q Wang, J He, J Yan, D Wu, H Li - Luminescence, 2015 - Wiley Online Library
Lochnericine (LOC) is a component of Voacanga africana, which is a type of traditional medical food in Africa widely used for treating diseases. In this article, the interaction between …
BK Moza, J Trojanek, AK Bose, KG Das, P Funke - Tetrahedron Letters, 1964 - Elsevier
… On the basis of the data available at present we propose the epoxide structure III for lochnericine. The Bohlmann band (5) at 2815 cm -' in the IR spectrum of lochnericine is consistent …
Number of citations: 25 www.sciencedirect.com
CPN Nair, PP Pillay - Tetrahedron, 1959 - Elsevier
THE paper reports the isolation of a new alkaloid, Lochnericine, from the root bark of Lochnercr (Vinca) rosea, from which alkaloids of the Rauwolfia tpe have previously been isolated.*-…
Number of citations: 22 www.sciencedirect.com
SK Rijhwani, JV Shanks - Biotechnology progress, 1998 - Wiley Online Library
… Tabersonine, the likely precursor of lochnericine and hörhammericine, decreased at lower … Transient studies showed that lochnericine and tabersonine levels go through a maxima, then …
Number of citations: 203 aiche.onlinelibrary.wiley.com
JA Morgan, JV Shanks - Phytochemistry, 1999 - Elsevier
… hörhammericine may not absolutely require lochnericine as an intermediate. If hörhammericine was formed from lochnericine, higher levels of lochnericine would have been expected. …
Number of citations: 51 www.sciencedirect.com
BYK Binder, CAM Peebles, JV Shanks… - Biotechnology …, 2009 - Wiley Online Library
… significant increases in the concentrations of lochnericine and significant decreases in the … up to 20 min caused significant increases in lochnericine, serpentine, and ajmalicine and a …
Number of citations: 125 aiche.onlinelibrary.wiley.com
M Gorman, N Neuss, GH Svoboda… - Journal of the …, 1959 - Wiley Online Library
… Catharanthine, lochnericine, vindolinine, and vindoline - Gorman - 1959 - Journal of the American Pharmaceutical Association - Wiley Online Library …
Number of citations: 56 onlinelibrary.wiley.com
P Ethalsha, J Lydia, A Malar Retna - core.ac.uk
It evaluates the inhibitory effect of the isolated compound with different drug targets for the anti-cancer activities. The present investigation analyses the docking score of the isolated …
Number of citations: 0 core.ac.uk
CAM Peebles, GW Sander, EH Hughes, R Peacock… - Metabolic …, 2011 - Elsevier
… % and lochnericine by … , lochnericine by 31% and tabersonine by 13%. Likewise, DXS and ASA overexpression displayed a significant increase in hörhammericine by 30%, lochnericine …
Number of citations: 120 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.